4-ethyl-N,N-dimethylpyrrolidin-3-amine
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Overview
Description
4-ethyl-N,N-dimethylpyrrolidin-3-amine: is an organic compound with the molecular formula C8H18N2 . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of an ethyl group at the fourth position and two methyl groups attached to the nitrogen atom at the third position of the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing 4-ethyl-N,N-dimethylpyrrolidin-3-amine involves the reductive amination of 4-ethylpyrrolidin-3-one with dimethylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: Another method involves the alkylation of N,N-dimethylpyrrolidin-3-amine with ethyl halides under basic conditions. This reaction can be carried out using a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-ethyl-N,N-dimethylpyrrolidin-3-amine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form secondary amines or other derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the dimethyl groups can be replaced by other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, aryl halides, strong bases like sodium hydride
Major Products Formed:
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Alkylated or arylated derivatives
Scientific Research Applications
Chemistry: 4-ethyl-N,N-dimethylpyrrolidin-3-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study the structure-activity relationships of pyrrolidine derivatives. It is also employed in the development of new drugs targeting specific biological pathways.
Medicine: this compound has potential applications in medicinal chemistry for the development of novel therapeutic agents. Its derivatives may exhibit pharmacological activities such as analgesic, anti-inflammatory, or antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be utilized in the formulation of certain types of polymers and resins.
Mechanism of Action
The mechanism of action of 4-ethyl-N,N-dimethylpyrrolidin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound can modulate biological pathways by binding to these targets and altering their activity. The exact mechanism of action would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
N,N-dimethylpyrrolidin-3-amine: Lacks the ethyl group at the fourth position.
4-methyl-N,N-dimethylpyrrolidin-3-amine: Contains a methyl group instead of an ethyl group at the fourth position.
4-ethylpyrrolidin-3-amine: Lacks the dimethyl groups on the nitrogen atom.
Uniqueness: 4-ethyl-N,N-dimethylpyrrolidin-3-amine is unique due to the presence of both an ethyl group at the fourth position and two methyl groups on the nitrogen atom. This specific substitution pattern can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C8H18N2 |
---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
4-ethyl-N,N-dimethylpyrrolidin-3-amine |
InChI |
InChI=1S/C8H18N2/c1-4-7-5-9-6-8(7)10(2)3/h7-9H,4-6H2,1-3H3 |
InChI Key |
ACGSCFHVYKRTEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCC1N(C)C |
Origin of Product |
United States |
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